molecular formula C17H19BrN4OS2 B2766876 N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide CAS No. 1226449-28-0

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Cat. No.: B2766876
CAS No.: 1226449-28-0
M. Wt: 439.39
InChI Key: IALXBZFIHLXNJT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a thiomorpholine ring, and a pyrazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Thiomorpholine Formation: The formation of the thiomorpholine ring through a cyclization reaction.

    Pyrazine Attachment: The attachment of the pyrazine ring to the thiomorpholine structure.

    Thioacetamide Linkage: The final step involves linking the thiomorpholine-pyrazine structure to the brominated phenyl ring via a thioacetamide bond.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiomorpholine and thioacetamide groups.

    Reduction: Reduction reactions may target the bromine atom or the pyrazine ring.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles in substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced pyrazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The brominated phenyl group and the thiomorpholine-pyrazine structure may facilitate binding to specific sites, leading to inhibition or activation of biological pathways. The exact pathways and targets would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    N-(2-bromo-4-methylphenyl)-2-(thiomorpholin-4-yl)acetamide: Similar structure but lacks the pyrazine ring.

    N-(2-chloro-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide: Similar structure with chlorine instead of bromine.

    N-(2-bromo-4-methylphenyl)-2-((3-piperazinopyrazin-2-yl)thio)acetamide: Similar structure with piperazine instead of thiomorpholine.

Uniqueness: N-(2-bromo-4-methylphenyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide is unique due to the combination of the brominated phenyl group, thiomorpholine ring, and pyrazine moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4OS2/c1-12-2-3-14(13(18)10-12)21-15(23)11-25-17-16(19-4-5-20-17)22-6-8-24-9-7-22/h2-5,10H,6-9,11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IALXBZFIHLXNJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN=C2N3CCSCC3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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